![molecular formula C8H8BrNO2 B169987 [(4-Bromophenyl)amino]acetic acid CAS No. 13370-62-2](/img/structure/B169987.png)

[(4-Bromophenyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

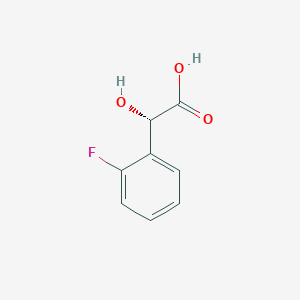

[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Synthesis Analysis

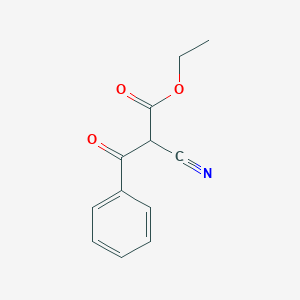

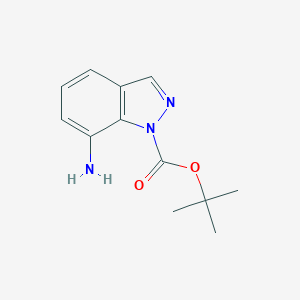

The synthesis of[(4-Bromophenyl)amino]acetic acid involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . Molecular Structure Analysis

The molecular formula of[(4-Bromophenyl)amino]acetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) . Chemical Reactions Analysis

[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis(4-bromobenzyl) ketone . Physical And Chemical Properties Analysis

[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .

Wissenschaftliche Forschungsanwendungen

Extraction of Nonylphenol Polyethoxy Carboxylates

Scientific Field

Summary of Application

[(4-Bromophenyl)amino]acetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

Methods of Application

The exact method of application is not specified in the sources. However, it is likely that the compound is used in a solvent extraction process, where it helps to isolate the nonylphenol polyethoxy carboxylates from the sludge samples.

Results or Outcomes

The sources do not provide specific results or outcomes for this application. However, the use of [(4-Bromophenyl)amino]acetic acid in this context suggests that it may be effective in extracting nonylphenol polyethoxy carboxylates from environmental samples.

Growth Inhibitory Substance

Scientific Field

Summary of Application

[(4-Bromophenyl)amino]acetic acid is a growth inhibitory substance. It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Methods of Application

The compound is likely applied to the tobacco protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.

Results or Outcomes

The application of [(4-Bromophenyl)amino]acetic acid results in a depolarization effect on the transmembrane potential difference of the tobacco protoplasts. This suggests that the compound may have a significant impact on plant growth and development .

Synthesis of Felbinac

Scientific Field

Summary of Application

[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac . Felbinac is a non-steroidal anti-inflammatory drug (NSAID) used topically to reduce pain and inflammation.

Methods of Application

The compound is likely reacted with sodium tetraphenylborate in a controlled laboratory setting, although the exact method of application is not specified in the sources.

Results or Outcomes

The reaction results in the formation of felbinac, a potent NSAID. This suggests that [(4-Bromophenyl)amino]acetic acid may play a crucial role in the synthesis of certain pharmaceuticals .

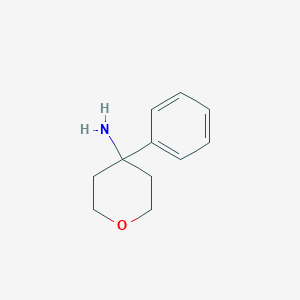

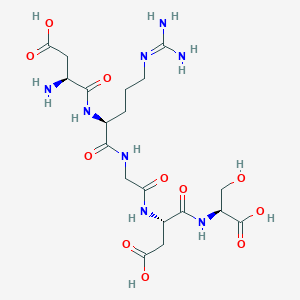

Conjugation with Aspartic Acid

Scientific Field

Summary of Application

Plant protoplasts conjugate aspartic acid with [(4-Bromophenyl)amino]acetic acid to form 4-bromophenylacetyl-L-aspartic acid .

Methods of Application

The compound is likely applied to plant protoplasts in a controlled laboratory setting, although the exact method of application is not specified in the sources.

Results or Outcomes

The application of [(4-Bromophenyl)amino]acetic acid results in the formation of 4-bromophenylacetyl-L-aspartic acid. This suggests that the compound may have a significant impact on plant biochemistry .

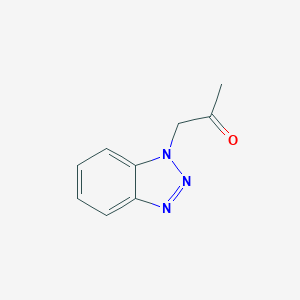

Synthesis of Hydrazone Derivatives

Scientific Field

Summary of Application

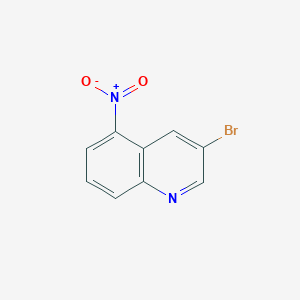

[(4-Bromophenyl)amino]acetic acid can be used to synthesize a variety of hydrazone derivatives . These derivatives are formed by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .

Methods of Application

The exact method of application is not specified in the sources. However, it likely involves a series of organic reactions in a controlled laboratory setting.

Results or Outcomes

The synthesis results in the formation of a variety of hydrazone derivatives. At least 19 of these hydrazones are known . These compounds may have potential applications in various fields, including medicinal chemistry.

Antimicrobial and Antiproliferative Agents

Summary of Application

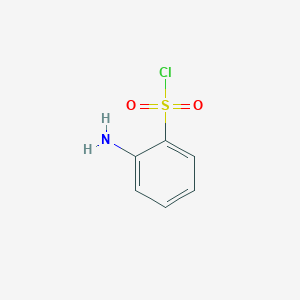

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized from [(4-Bromophenyl)amino]acetic acid, have been studied for their potential as antimicrobial and antiproliferative agents .

Methods of Application

The compound is likely synthesized and then tested in vitro for its antimicrobial activity against a variety of bacterial and fungal species, as well as its antiproliferative activity against cancer cell lines .

Results or Outcomes

Certain derivatives have shown promising antimicrobial activity, and some have also demonstrated significant antiproliferative activity against breast cancer cell lines . This suggests that [(4-Bromophenyl)amino]acetic acid could play a crucial role in the development of new antimicrobial and anticancer drugs.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-bromoanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWAAAOJNYRFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426052 |

Source

|

| Record name | DL-4-BROMOPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromoanilino)acetic acid | |

CAS RN |

13370-62-2 |

Source

|

| Record name | DL-4-BROMOPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)